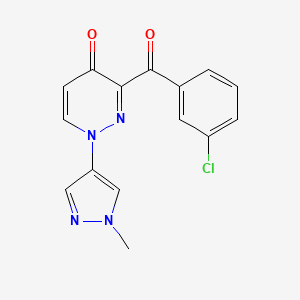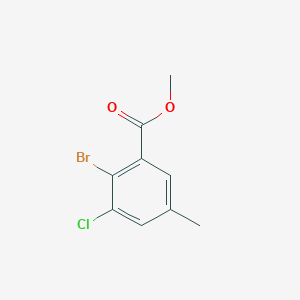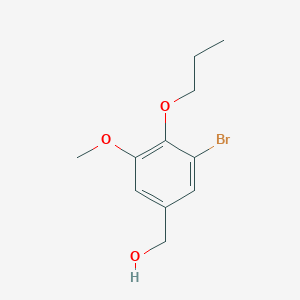
5-bromo-N-(pyridin-3-ylmethyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(pyridin-3-ylmethyl)pyridine-3-sulfonamide is a chemical compound characterized by its bromine and sulfonamide functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 5-bromo-2-methylpyridin-3-amine with pyridin-3-ylmethyl halides under palladium-catalyzed conditions. The reaction conditions are generally mild and functional group tolerant, making it suitable for various substrates.
Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow chemistry techniques to enhance efficiency and scalability. These methods involve the use of automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-(pyridin-3-ylmethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: Formation of pyridine-N-oxide derivatives.
Reduction: Production of amines or other reduced derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and sulfonamide groups make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial and antiviral properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, 5-Bromo-N-(pyridin-3-ylmethyl)pyridine-3-sulfonamide is being investigated for its potential use in treating various diseases, such as infections and inflammation.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membranes. The exact mechanism of action can vary depending on the biological system and the specific application.
Comparison with Similar Compounds
5-Bromo-2-methylpyridin-3-amine
Pyridine-3-sulfonamide derivatives
Other brominated pyridine derivatives
Uniqueness: 5-Bromo-N-(pyridin-3-ylmethyl)pyridine-3-sulfonamide stands out due to its unique combination of bromine and sulfonamide groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H10BrN3O2S |
|---|---|
Molecular Weight |
328.19 g/mol |
IUPAC Name |
5-bromo-N-(pyridin-3-ylmethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H10BrN3O2S/c12-10-4-11(8-14-7-10)18(16,17)15-6-9-2-1-3-13-5-9/h1-5,7-8,15H,6H2 |
InChI Key |
BLXAQOKRPSBJJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl (9AR)-1,3,4,6,7,8,9,9A-octahydropyrazino[1,2-A]pyrazine-2-carboxylate](/img/structure/B15358407.png)

![6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B15358414.png)
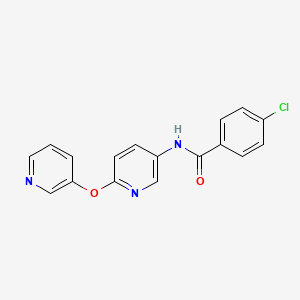
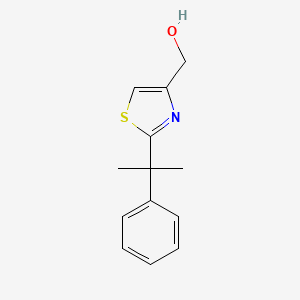
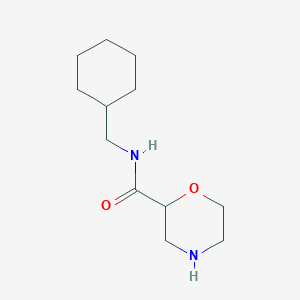

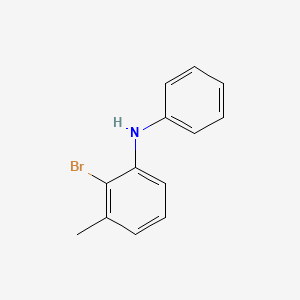
![4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15358450.png)
![N-[4-[[7-[2-(dimethylamino)ethoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B15358451.png)
